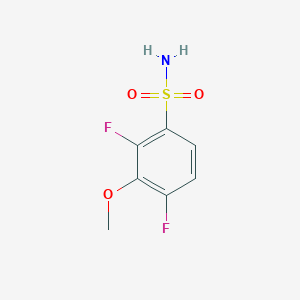
2,4-Difluoro-3-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide typically involves the introduction of fluorine atoms and a methoxy group into a benzene ring followed by the sulfonation process. One common method involves the use of fluorinated benzene derivatives as starting materials. The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base. The sulfonamide group is then introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide followed by the addition of ammonia or an amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Electrophilic Substitution Reactions: The methoxy group activates the benzene ring towards electrophilic substitution reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form sulfonic acids and reduction reactions to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, and thiols under basic conditions.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens under acidic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and hydrogen gas with a catalyst for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Electrophilic Substitution: Formation of nitro, halogenated, and sulfonated derivatives.
Oxidation and Reduction: Formation of sulfonic acids and amines.
Scientific Research Applications
2,4-Difluoro-3-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with biological targets, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . The methoxy group can also participate in hydrogen bonding and electronic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methoxybenzene-1-sulfonamide
- 2-Fluoro-3-methoxybenzene-1-sulfonamide
- 2,4-Difluoro-3-methylbenzene-1-sulfonamide
- 2,6-Difluoro-4-methylbenzene-1-sulfonamide
Uniqueness
2,4-Difluoro-3-methoxybenzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets. The combination of these substituents makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H7F2NO3S |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2,4-difluoro-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7F2NO3S/c1-13-7-4(8)2-3-5(6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
ZEULMSVFFHWTSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















